molecular formula C23H22N4O2S B11645885 N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11645885
M. Wt: 418.5 g/mol
InChI Key: DIRNNFZLTPRZQR-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound with a unique structure that includes a phthalazine ring, a sulfonamide group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazine ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine.

    Substitution with Aniline Derivative: The final step involves the substitution of the phthalazine ring with the aniline derivative, which is facilitated by a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, palladium catalysts, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(4-methylphenyl)amino]methyl)aniline
  • 4-amino-N,N-dimethyl-benzenesulfonamide

Uniqueness

N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N,2-dimethyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H22N4O2S/c1-15-8-12-18(13-9-15)25-23-20-7-5-4-6-19(20)22(26-27-23)17-11-10-16(2)21(14-17)30(28,29)24-3/h4-14,24H,1-3H3,(H,25,27)

InChI Key

DIRNNFZLTPRZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC

Origin of Product

United States

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